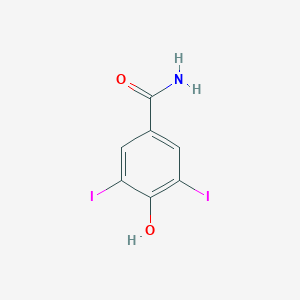

4-Hydroxy-3,5-diiodobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSGRORCMHYJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177731 | |

| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-78-8 | |

| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 3,5 Diiodobenzamide

Strategies for the Preparation of the 4-Hydroxy-3,5-diiodobenzoyl Moiety

Precursor Synthesis via Iodination of 4-Hydroxybenzoic Acid

The primary and most direct route to the diiodinated precursor is through the electrophilic iodination of 4-hydroxybenzoic acid. atamanchemicals.comsigmaaldrich.com This foundational molecule serves as the starting point for introducing the two iodine atoms onto the benzene (B151609) ring. atamanchemicals.comsigmaaldrich.com The hydroxyl group at the para position activates the ring, directing the incoming iodine atoms to the ortho positions (3 and 5).

The efficiency of the iodination reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of iodinating agent, solvent, temperature, and reaction time.

A common and effective iodinating agent is iodine monochloride (ICl). orgsyn.org In a typical procedure, 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous solution of sulfuric acid. orgsyn.orgchemicalbook.com The iodine monochloride is then added, often at a controlled temperature to manage the exothermic nature of the reaction. chemicalbook.com For instance, one method involves dissolving 4-hydroxybenzoic acid in 10% sulfuric acid and adding iodine monochloride at 0°C before heating the mixture to 80°C overnight. chemicalbook.com This process can yield 4-hydroxy-3,5-diiodobenzoic acid in high purity and yield. chemicalbook.com Another approach utilizes glacial acetic acid as the solvent, where the reaction is heated to 80°C for a shorter duration. orgsyn.org

The use of an excess of the iodinating agent is often crucial to ensure complete di-iodination and maximize the yield of the desired product. orgsyn.org After the reaction, the product is typically precipitated, filtered, and washed to remove any unreacted starting materials or byproducts. chemicalbook.com

Table 1: Optimization of Iodination Conditions for 4-Hydroxybenzoic Acid

| Parameter | Condition 1 | Condition 2 |

| Iodinating Agent | Iodine Monochloride (ICl) | Iodine Monochloride (ICl) |

| Solvent | 10% H₂SO₄ (aq) chemicalbook.com | Glacial Acetic Acid orgsyn.org |

| Temperature | 0°C to 80°C chemicalbook.com | Heated to 80°C orgsyn.org |

| Reaction Time | Overnight chemicalbook.com | ~40 minutes orgsyn.org |

| Yield | 93% chemicalbook.com | 84% orgsyn.org |

In recent years, enzymatic methods have emerged as a more sustainable and selective alternative to traditional chemical synthesis. Haloperoxidases, particularly those dependent on vanadium, are enzymes that can catalyze the halogenation of various organic substrates. mdpi.comscience.govresearchgate.net These enzymes utilize hydrogen peroxide to oxidize halide ions, generating a reactive halogenating species. mdpi.com

Laccase-catalyzed iodination has also shown promise for the iodination of phenolic compounds. rsc.orgrsc.orgnih.gov This method uses potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant, offering a greener and highly efficient route to iodophenols under mild conditions. rsc.orgrsc.orgnih.gov The reaction is typically carried out in a buffer solution at ambient temperature and pressure. nih.govplos.org Studies have demonstrated the successful laccase-catalyzed iodination of 4-hydroxybenzoic acid derivatives, yielding the corresponding iodinated products. rsc.org The substrate scope of this enzymatic method is quite broad, encompassing various p-substituted phenols. nih.gov

While the direct enzymatic di-iodination of 4-hydroxybenzoic acid to form 4-hydroxy-3,5-diiodobenzoic acid is an area of ongoing research, the principles of haloperoxidase and laccase catalysis offer a promising avenue for developing more environmentally benign synthetic routes.

Formation of 4-Hydroxy-3,5-diiodobenzoyl Chloride

Once 4-hydroxy-3,5-diiodobenzoic acid is obtained, the next critical step is its conversion to the corresponding acyl chloride, 4-hydroxy-3,5-diiodobenzoyl chloride. This transformation is essential as the acyl chloride is a much more reactive species, readily undergoing nucleophilic acyl substitution reactions to form amides, esters, and other derivatives.

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, and several reagents can accomplish this. Thionyl chloride (SOCl₂) is one of the most commonly used and effective chlorinating agents for this purpose. masterorganicchemistry.comyoutube.comwikipedia.org The reaction involves refluxing the carboxylic acid with an excess of thionyl chloride, often in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.comyoutube.com

Other chlorinating agents that can be employed include phosphorus pentachloride (PCl₅) and oxalyl chloride. masterorganicchemistry.comresearchgate.netresearchgate.net Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and more selective reagent, but it is also more expensive. researchgate.net The choice of chlorinating agent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

The reaction parameters, such as temperature and reaction time, need to be carefully controlled to ensure complete conversion and minimize the formation of side products. The reaction is typically carried out under reflux, and the progress can be monitored by techniques such as thin-layer chromatography (TLC).

Reactions involving the formation of acyl chlorides are highly sensitive to moisture. fiveable.mefiveable.meunits.itjove.com The presence of even trace amounts of water can lead to the hydrolysis of the acyl chloride back to the carboxylic acid, significantly reducing the yield. fiveable.me Therefore, maintaining anhydrous (water-free) conditions is paramount.

Several techniques are employed to ensure a dry reaction environment:

Drying of Glassware: All glassware used in the reaction must be thoroughly dried, typically by heating in an oven or by flame-drying under a stream of inert gas like nitrogen or argon. units.itjove.com

Anhydrous Solvents: The solvents used in the reaction must be rigorously dried. wikipedia.orgsciencemadness.orglibretexts.orgyoutube.comalfa-chemistry.com Common methods for drying solvents include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or the use of molecular sieves. wikipedia.orglibretexts.orgyoutube.com

Inert Atmosphere: The reaction is usually carried out under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. fiveable.mefiveable.meunits.itjove.com This is achieved using a manifold connected to a source of inert gas and bubblers.

Drying of Reagents: The starting carboxylic acid and any other solid reagents should be dried before use, for example, by storing them in a desiccator over a drying agent like phosphorus pentoxide. wikipedia.org

By meticulously applying these techniques, the formation of 4-hydroxy-3,5-diiodobenzoyl chloride can be achieved with high efficiency, paving the way for the subsequent synthesis of 4-hydroxy-3,5-diiodobenzamide.

Amidation Reactions for Benzamide (B126) Formation

The formation of the benzamide group is the pivotal step in the synthesis of this compound. This transformation is typically achieved by reacting the parent carboxylic acid, 4-Hydroxy-3,5-diiodobenzoic acid, or its more reactive derivative, with an amine source.

Condensation with Amine Reagents

A foundational and widely used method for forming the amide bond is the direct condensation of a carboxylic acid derivative with an amine. catalyticamidation.info To facilitate this reaction, the carboxylic acid is often converted into a more reactive species, such as an acyl chloride.

A common protocol involves the following steps:

Activation of the Carboxylic Acid : 4-Hydroxy-3,5-diiodobenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to form the highly reactive 4-hydroxy-3,5-diiodobenzoyl chloride intermediate. acs.org This step is typically performed under reflux conditions. acs.org

Reaction with Amine : The resulting acyl chloride is then reacted with a suitable amine reagent. For the synthesis of the primary amide (this compound), this would involve a reaction with ammonia (B1221849) or an ammonia equivalent. In the synthesis of related N-substituted derivatives, such as Rafoxanide (B1680503), the acyl chloride is reacted with a specific primary or secondary amine. nih.govenvironmentclearance.nic.in

This approach is demonstrated in the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, where 3,5-diiodosalicylic acid chloride is formed in situ using PCl₃ and then reacted with an aminoether to achieve an 82% yield. nih.govresearchgate.net A similar procedure using thionyl chloride for activation followed by reaction with an amine is also a well-established method. acs.org

Catalytic Approaches in Amidation

While traditional condensation methods are effective, they often require harsh reagents and produce stoichiometric waste products. catalyticamidation.info Modern organic synthesis has increasingly shifted towards catalytic approaches, which offer milder conditions, higher efficiency, and improved sustainability. catalyticamidation.infoucl.ac.uk

Several catalytic systems are being explored for amide bond formation:

Boron-Based Catalysis : Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.uk These catalysts are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The only byproduct in this ideal reaction is water, making it a highly atom-economical process. catalyticamidation.info Borate esters have also shown considerable improvements in reactivity and substrate scope. ucl.ac.uk

Metal-Catalyzed Amidation : Various metal catalysts, including those based on palladium and copper, have been developed for amidation reactions. ucl.ac.uknih.gov Palladium-catalyzed carbonylative amidation of aryl halides is one such approach. ucl.ac.uk More recently, integrated chemo- and biocatalytic methods have been developed, for instance, combining a nitrile hydratase enzyme with copper-catalyzed Ullmann-type coupling to produce functionalized amides. nih.gov

Enzymatic Synthesis : The use of enzymes for amide synthesis is a promising green alternative, though it is often limited by substrate scope and the need for expensive co-factors. nih.gov

These catalytic methods represent the forefront of amidation chemistry, aiming to replace less efficient traditional coupling reagents. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.net In the context of this compound synthesis, several aspects can be optimized for sustainability.

Atom Economy : Catalytic direct amidation, where a carboxylic acid and an amine combine to form an amide and water, is highly atom-efficient. catalyticamidation.infoimist.ma This contrasts sharply with methods using stoichiometric activating agents like thionyl chloride, which generate significant inorganic waste. catalyticamidation.info

Safer Reagents and Solvents : A key step preceding amidation is the iodination of the phenol (B47542) precursor. The use of iodine in the presence of hydrogen peroxide as an oxidizing agent is considered a greener alternative to other methods, as it avoids harsher reagents and has water as a primary byproduct. nih.govresearchgate.net In a reported synthesis of a related compound, this iodination step achieved a high yield of 95%. nih.govnih.gov Furthermore, developing reactions that can be performed in safer, aqueous media instead of hazardous organic solvents is a major goal of green chemistry. imist.ma

Energy Efficiency : Microwave-assisted synthesis is another green chemistry technique that can be applied. It often leads to dramatically reduced reaction times and increased yields compared to conventional heating methods. scispace.com

Waste Reduction : An improved synthesis for Closantel (B1026), a compound containing the diiodo-benzamide structure, replaced the use of iron powder for a reduction step with catalytic hydrogenolysis. This change significantly reduced waste by avoiding the discharge of iron sludge and simplified the operational procedure. cjph.com.cn

Applying these principles holistically to the synthesis of this compound can lead to more environmentally benign and economically viable production processes. skpharmteco.com

Methodological Protocols for Reproducibility in Laboratory Synthesis

Reproducibility is paramount in chemical synthesis. A detailed and standardized protocol ensures consistent results. The synthesis of N-substituted this compound derivatives provides a clear template for a reproducible laboratory procedure. The following protocol is adapted from established methods for synthesizing related salicylanilides. acs.orgnih.gov

Step 1: Formation of 4-Hydroxy-3,5-diiodobenzoyl chloride A mixture of 4-Hydroxy-3,5-diiodobenzoic acid and thionyl chloride (in a 1:5 molar ratio) is heated under reflux for several hours (e.g., 7 hours). After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. Cold hexanes are added to the residue to precipitate the acyl chloride, which is then filtered, washed with more cold hexanes, and air-dried. acs.org

Step 2: Amidation The synthesized acyl chloride is dissolved in a suitable solvent like dimethylformamide (DMF). To this solution, the desired amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents) are added. The mixture is stirred at room temperature for a set period (e.g., 1-2 hours) to complete the reaction. acs.org

To ensure reproducibility, standardizing parameters such as the molar ratio of reagents, reaction time, and temperature is crucial. For instance, a standardized protocol might specify a 1.2:1 molar ratio of the amine to the acyl chloride and a reaction time of 4–6 hours, with purity confirmed by HPLC.

| Parameter | Condition | Purpose | Reference |

| Starting Material | 4-Hydroxy-3,5-diiodobenzoic acid | Precursor for the acyl chloride | acs.org |

| Activating Agent | Thionyl chloride (SOCl₂) or PCl₃ | Converts carboxylic acid to acyl chloride | acs.orgnih.gov |

| Activation Temp. | Reflux | Drives the formation of the acyl chloride | acs.org |

| Amine Reagent | Desired amine (e.g., ammonia for primary amide) | Forms the amide bond | acs.org |

| Base | Diisopropylethylamine (DIPEA) | Scavenges HCl byproduct from the amidation | acs.org |

| Amidation Temp. | Room Temperature | Mild conditions for the coupling reaction | acs.org |

| Solvent | Dimethylformamide (DMF) / Xylene | Solubilizes reactants for the amidation step | acs.orgnih.gov |

Purification Techniques for Synthesized this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization : This is a common technique for purifying solid compounds. For the precursor, 3,5-diiodosalicylic acid, crystallization from ethanol (B145695) is an effective method. nih.gov The crude benzamide product can often be purified by pouring the reaction mixture into cold water to precipitate the solid, which is then filtered, washed, and recrystallized from an appropriate solvent like aqueous ethanol. scispace.com

Flash Chromatography : For more challenging separations or to achieve very high purity, flash column chromatography is the method of choice. nih.gov The crude residue is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel (SiO₂) column. A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) (EtOAc), is then passed through the column to elute the components at different rates. A gradient of 10–20% EtOAc in hexanes has been successfully used to purify a related salicylanilide (B1680751). nih.gov

Extraction and Washing : Before final purification, a liquid-liquid extraction workup is often employed. The reaction mixture might be diluted with a solvent and washed sequentially with an acidic solution, a basic solution, and brine to remove different types of impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) before the solvent is evaporated. rsc.org

| Technique | Details | Typical Use | Reference |

| Crystallization | Recrystallization from a solvent like aqueous ethanol. | Purification of the final solid product or key intermediates. | nih.govscispace.com |

| Flash Chromatography | Silica gel (SiO₂) column with a solvent system (e.g., EtOAc/hexanes). | High-purity isolation of the target compound from byproducts. | nih.govrsc.org |

| Aqueous Workup | Pouring the reaction mixture into water to precipitate the product. | Initial isolation of the crude product from water-soluble impurities. | scispace.com |

Chemical Reactivity and Derivatization of 4 Hydroxy 3,5 Diiodobenzamide

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group of the benzamide (B126) moiety in 4-hydroxy-3,5-diiodobenzamide is a primary site for nucleophilic attack. This reactivity is fundamental to the formation of various carboxylic acid derivatives.

While direct esterification of the benzamide is not a typical reaction, the analogous carboxylic acid, 3,5-diiodosalicylic acid, serves as a key precursor for forming amide linkages, which are structurally related to this compound. A notable example is the synthesis of Rafoxanide (B1680503), an anthelmintic drug. In this synthesis, 3,5-diiodosalicylic acid is reacted with an aminoether. The reaction proceeds through the in situ formation of an acid chloride by treatment with phosphorus trichloride (B1173362) (PCl₃), which then readily reacts with the amine to form the desired amide. nih.govresearchgate.net This process highlights the utility of activating the carboxylic acid to facilitate nucleophilic attack by an amine.

This synthetic strategy underscores a common approach for creating complex amides from their corresponding carboxylic acids, a transformation that is central to the derivatization of molecules structurally similar to this compound.

Table 1: Synthesis of a Rafoxanide Precursor via In Situ Acid Chloride Formation

| Reactants | Reagents | Solvent | Temperature | Product | Yield |

| 3,5-diiodosalicylic acid, 3-chloro-4-(4-chlorophenoxy)aniline | PCl₃ | Xylene | 110 °C | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | 82% |

Modifications and Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification. Its acidic proton can be removed by a base, forming a phenoxide ion which is a potent nucleophile. This allows for a variety of reactions, including O-alkylation and O-acylation, to produce ethers and esters, respectively.

The nucleophilicity of the phenoxide can be leveraged to introduce a wide array of substituents, thereby modifying the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. For instance, the reaction with alkyl halides in the presence of a base like potassium carbonate can yield ether derivatives.

Halogen Atom Reactivity and Strategies for Selective Functionalization on the Aromatic Ring

The two iodine atoms on the aromatic ring of this compound significantly influence the molecule's reactivity. While iodine is the least reactive of the halogens, it can be displaced under certain reaction conditions, particularly by more reactive halogens like chlorine and bromine in halogen displacement reactions. savemyexams.com

The electron-donating hydroxyl group and the electron-withdrawing benzamide group direct incoming electrophiles to specific positions on the aromatic ring. However, the presence of two bulky iodine atoms can sterically hinder these reactions. A significant challenge in further functionalizing the aromatic ring is the potential for ipso-substitution, where an incoming electrophile displaces one of the iodine atoms.

Strategies to mitigate iodine displacement often involve careful selection of reaction conditions and reagents. For example, using milder electrophiles and lower reaction temperatures can favor substitution at other positions on the ring over iodine displacement. Additionally, protecting the phenolic hydroxyl group can alter the electronic properties of the ring and influence the regioselectivity of electrophilic aromatic substitution reactions.

Rational Design and Synthesis of Novel Analogues and Hybrid Structures

The rational design of novel analogues and hybrid structures of this compound is a promising avenue for the development of new therapeutic agents. By modifying the core structure, it is possible to enhance biological activity, improve pharmacokinetic properties, and reduce potential toxicity.

For instance, the synthesis of a series of 57 salicylanilides, with variations at different positions, was undertaken to establish structure-activity relationships for their antimycobacterial activity. researchgate.net This study demonstrated that increasing the electron-accepting ability and lipophilicity of substituents on the phenyl ring enhanced antimycobacterial activity. researchgate.net Such systematic modifications are crucial for the rational design of more potent analogues.

Hybrid structures, which combine the this compound scaffold with other pharmacologically active moieties, can also be designed to target multiple biological pathways or to improve drug delivery.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule.

In the ¹H NMR spectrum of 4-Hydroxy-3,5-diiodobenzamide, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl (-OH), amide (-CONH₂), and iodine (-I) groups all affect the electron density around the aromatic protons.

The benzene ring has two equivalent aromatic protons at the C2 and C6 positions. Due to the strong electron-withdrawing and deshielding effect of the adjacent iodine atoms and the carbonyl group, these protons are expected to appear as a single singlet signal shifted significantly downfield. The protons of the amide group (-NH₂) would typically appear as a broad singlet, and the phenolic hydroxyl proton (-OH) would also be a singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (2H) | ~ 8.0 - 8.2 | Singlet |

| Amide -NH₂ (2H) | ~ 7.5 - 8.0 | Broad Singlet |

| Hydroxyl -OH (1H) | ~ 10.0 - 11.0 | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. The solvent used is typically DMSO-d₆.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are heavily influenced by the attached functional groups.

The carbonyl carbon of the amide group is expected to appear at the lowest field (~168-172 ppm). The carbon atom attached to the hydroxyl group (C4) would be shifted downfield due to the oxygen's electronegativity. Conversely, the carbons bonded to the iodine atoms (C3 and C5) would be shifted significantly upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine causes increased shielding. The remaining aromatic carbons (C1, C2, and C6) would have chemical shifts typical for substituted benzene rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~ 168 - 172 |

| C4 (-OH) | ~ 155 - 160 |

| C2 / C6 | ~ 138 - 142 |

| C1 | ~ 125 - 130 |

| C3 / C5 (-I) | ~ 85 - 90 |

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3,5-diiodosalicylic acid, and established substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₇H₅I₂NO₂), the molecular weight is approximately 388.85 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Common fragmentation pathways for benzamides include the loss of the amide group radical (•CONH₂) or related neutral fragments. The presence of two iodine atoms would also lead to characteristic fragmentation patterns, including the loss of one or both iodine atoms.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula as C₇H₅I₂NO₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can confirm the presence of two iodine, one nitrogen, and two oxygen atoms, providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The broad absorption band for the O-H stretch of the phenolic hydroxyl group is expected in the region of 3200-3500 cm⁻¹. The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the 3100-3500 cm⁻¹ range. The strong C=O stretching (Amide I band) would be observed around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations and C-H bending vibrations would also be present, and the C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3500 (Broad) |

| N-H Stretch | Amide -NH₂ | 3100 - 3500 (Two bands) |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 (Strong) |

| N-H Bend (Amide II) | Amide | 1600 - 1640 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenol (B47542) | 1200 - 1260 |

| C-I Stretch | Iodo-group | < 600 |

Application of Spectroscopic Data for Structural Conformation

The combination of data from NMR, MS, and IR spectroscopy provides a robust and definitive confirmation of the structure of this compound.

IR spectroscopy confirms the presence of the essential hydroxyl, amide, and aromatic functional groups.

Mass spectrometry establishes the correct molecular weight and, with high resolution, the precise elemental formula.

¹³C NMR spectroscopy identifies all unique carbon environments, including the carbonyl group, the substituted aromatic carbons, and confirms the presence of the di-iodo substitution pattern through the characteristic upfield shift.

¹H NMR spectroscopy reveals the number and connectivity of protons, confirming the substitution pattern on the aromatic ring and identifying the protons associated with the amide and hydroxyl groups.

Together, these spectroscopic techniques allow researchers to piece together the molecular puzzle, verifying that the synthesized or isolated compound is indeed this compound. This comprehensive characterization is a critical step in any chemical research, ensuring the purity and identity of the compound before its use in further studies.

Structure Activity Relationship Sar Studies of 4 Hydroxy 3,5 Diiodobenzamide and Its Structural Analogues

Impact of Halogen Substitution Patterns on Mechanistic Activity

The presence and nature of halogen substituents on the phenyl ring of benzamide (B126) analogues play a critical role in modulating their biological activity. In the case of 4-hydroxy-3,5-diiodobenzamide, the two iodine atoms at the ortho positions relative to the hydroxyl group are significant determinants of its mechanistic profile.

Research on various halogenated compounds indicates that halogen substitution can significantly alter molecular properties and chemical reactivity, which in turn affects biological activity. nih.gov Studies on halogen-substituted flavonoids have shown that antibacterial properties can be enhanced by increasing the atomic mass of the halogen. rsc.orgnih.gov This trend, where activity follows the order I > Br > Cl > F, suggests that the size and polarizability of the halogen atom are key factors influencing potency, rather than just polarity or electronic effects. nih.gov For instance, the addition of a single iodine atom to a cobalt bis(dicarbollide) core resulted in the most selective antibacterial outcome against Staphylococcus aureus. rsc.org

In the context of this compound analogues, replacing the iodine atoms with other halogens would be expected to have a pronounced effect on activity. The larger size of iodine may provide optimal steric interactions within a biological target's binding pocket. Furthermore, iodine can participate in halogen bonding, a specific type of noncovalent interaction that can contribute to ligand-receptor binding affinity. nih.gov The electron-withdrawing nature of halogens also influences the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring, which can impact binding and reactivity.

| Halogen at positions 3 and 5 | Relative Atomic Mass | van der Waals Radius (Å) | Potential Impact on Activity |

| Iodine (I) | 126.90 | 1.98 | High; potentially optimal size and polarizability for target binding; capable of strong halogen bonding. |

| Bromine (Br) | 79.90 | 1.85 | Moderate to high; smaller size may alter fit in binding pocket compared to iodine. |

| Chlorine (Cl) | 35.45 | 1.75 | Moderate; further reduction in size and polarizability likely leads to decreased activity. |

| Fluorine (F) | 19.00 | 1.47 | Low to moderate; significant change in steric and electronic properties compared to iodine. |

This table presents a conceptual summary of expected trends based on general SAR principles for halogenated aromatic compounds.

Influence of Hydroxyl Group Modifications on Biological Interactions

Common modifications include etherification (converting -OH to -OR) or esterification (converting -OH to -OC(O)R). Such changes fundamentally alter the physicochemical properties of the molecule:

Hydrogen Bonding: Converting the hydroxyl group to an ether or ester eliminates its ability to donate a hydrogen bond, which can disrupt a critical interaction with a biological target.

Lipophilicity: Masking the polar hydroxyl group generally increases the molecule's lipophilicity (hydrophobicity). This can affect solubility, cell membrane permeability, and pharmacokinetic properties. nih.gov

Steric Bulk: The addition of an alkyl or acyl group introduces steric bulk, which may either enhance or hinder the molecule's fit within a binding site.

In a study of 4-hydroxytamoxifen (B85900) analogues, the presence of a hydroxyl group was considered important for target-binding affinity. nih.gov While specific studies on this compound are limited, general principles of medicinal chemistry suggest that the 4-hydroxyl group is likely essential for its primary biological interactions. Any modification would need to be carefully considered, for example, by designing prodrugs where an ester linkage is cleaved in vivo to release the active hydroxyl form.

| Modification at 4-Position | Hydrogen Bond Donor Capability | Lipophilicity | Potential Effect on Biological Interaction |

| -OH (Hydroxyl) | Yes | Baseline | Forms key hydrogen bonds with target. |

| -OCH₃ (Methoxy) | No | Increased | Loss of H-bond donation may decrease binding affinity. |

| -OC(O)CH₃ (Acetate) | No | Increased | Steric hindrance may occur; potential for prodrug activity. |

| -F (Fluoro) | No | Increased | Bioisosteric replacement; alters electronic properties and eliminates H-bond donation. cambridgemedchemconsulting.com |

This table illustrates the expected consequences of modifying the 4-hydroxyl group based on established medicinal chemistry principles.

Role of Amide Linkage and N-Substitution Variations on Pharmacological Profiles

The benzamide moiety is a common scaffold in medicinal chemistry. The amide linkage itself is structurally significant, featuring a planar geometry and the ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov These properties allow it to form strong interactions with biological macromolecules.

Variations in the N-substitution of the amide group can drastically alter a compound's pharmacological profile. In a series of 2-phenoxybenzamides, the substitution pattern on the anilino portion of the molecule was found to be a strong determinant of antiplasmodial activity and cytotoxicity. mdpi.com Introducing different substituents on the amide nitrogen allows for the exploration of various binding pockets and can modulate properties such as solubility, metabolic stability, and target selectivity.

Given the enzymatic lability of amide bonds in vivo, a common strategy in drug design is their replacement with bioisosteres—different functional groups that retain similar physicochemical properties. nih.govdrughunter.com For amides, common bioisosteric replacements include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles. drughunter.compressbooks.pub These rings can mimic the geometry and hydrogen bonding characteristics of the amide bond while often conferring improved metabolic stability. nih.govnih.gov

| Amide Moiety Variation | Key Feature | Potential Impact on Pharmacological Profile |

| Primary Amide (-CONH₂) | H-bond donor/acceptor | Baseline activity, potential for hydrolysis. |

| N-Alkyl Amide (-CONHR) | Reduced H-bond donation | Can improve permeability and explore hydrophobic pockets. |

| N-Aryl Amide (-CONHAr) | Introduces aromatic system | Allows for π-π stacking and other interactions; substitution on the aryl ring is critical. mdpi.com |

| 1,2,3-Triazole Bioisostere | Mimics amide geometry | Often improves metabolic stability against hydrolysis while maintaining binding interactions. nih.govdrughunter.com |

| Oxadiazole Bioisostere | Mimics amide geometry | Can improve pharmacokinetic properties; acts as H-bond acceptor but not donor. nih.gov |

This table summarizes the role of the amide group and the potential benefits of its modification or replacement.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org By analyzing how variations in physicochemical properties affect activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby guiding rational drug design and prioritizing synthetic efforts. nih.govnih.gov

For benzamide derivatives and related halogenated compounds, several QSAR studies have successfully identified key molecular descriptors that govern their biological effects. nih.govmdpi.com These descriptors fall into several categories:

Topological Descriptors: These relate to the connectivity and shape of the molecule. Indices such as molecular connectivity and Kier's shape index have been shown to model the antimicrobial activity of substituted benzamides. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For antioxidant hydroxybenzalacetones, electronic parameters were found to be primary determinants of activity. nih.gov

Steric Descriptors: These quantify the three-dimensional size and shape of the molecule or its substituents. Steric factors are often crucial for determining how well a ligand fits into its binding site. nih.gov

Hydrophobic Descriptors: These, like the partition coefficient (logP), describe the lipophilicity of the molecule, which influences its ability to cross cell membranes and its interactions with hydrophobic pockets in target proteins.

A QSAR model for a series of this compound analogues would aim to create an equation of the form:

Biological Activity = f (Topological, Electronic, Steric, Hydrophobic properties)

Such models, once validated, could efficiently screen virtual libraries of compounds to identify candidates with potentially high activity before committing to their chemical synthesis.

| Descriptor Type | Example Descriptor | Significance in SAR/QSAR |

| Topological | Molecular Connectivity Index (χ) | Describes molecular size, branching, and shape; correlated with antimicrobial activity in benzamides. nih.gov |

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. nih.gov |

| Steric | Molar Refractivity (MR) | Encodes the volume and polarizability of a substituent; influences binding site complementarity. jppres.com |

| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity; critical for membrane transport and hydrophobic interactions. |

This table lists common descriptor types used in QSAR models and their relevance to understanding structure-activity relationships.

Metabolic Fates and Disposition Pathways of Halogenated Benzamide Structures in Preclinical Models

Identification of Metabolic Transformation Pathways

The metabolism of 4-Hydroxy-3,5-diiodobenzamide is anticipated to proceed through two primary transformation pathways: deiodination and hydrolysis. These reactions are common for halogenated aromatic compounds and are supported by evidence from structurally related molecules.

Reductive deiodination is a key metabolic pathway for iodinated aromatic compounds. In preclinical models, the carbon-iodine bond can be cleaved, leading to the removal of one or both iodine atoms from the benzamide (B126) ring. This process is often mediated by anaerobic microorganisms in the gut or by hepatic enzymes.

Studies on the anthelmintic drug closantel (B1026), which features a 2-hydroxy-3,5-diiodobenzamide (B107803) core structure, have demonstrated that reductive deiodination is a primary metabolic route. In sheep, closantel is metabolized to its 3-monoiodoclosantel and 5-monoiodoclosantel isomers, indicating the removal of one of the iodine atoms from the salicylanilide (B1680751) moiety. universiteitleiden.nlacs.org The 3-monoiodoclosantel isomer has been observed to be present in larger quantities than the 5-isomer. universiteitleiden.nl This metabolic transformation highlights the susceptibility of the di-iodinated ring to dehalogenation. While a completely deiodinated form of closantel was not found in these studies, trace amounts have been detected. universiteitleiden.nl

Further evidence for deiodination comes from the metabolism of the herbicide ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile). Microbial degradation of ioxynil, which can be metabolized to this compound, has been shown to produce the mono-deiodinated compound 3-iodo-4-hydroxybenzoic acid. researchgate.net This indicates that following the initial transformation of the nitrile group, the resulting iodinated benzamide structure can undergo deiodination.

Table 1: Investigated Deiodination Processes of Related Halogenated Benzamides

| Parent Compound | Preclinical Model | Key Finding | Resulting Metabolite(s) |

|---|---|---|---|

| Closantel | Sheep | Reductive deiodination is a main metabolic pathway. universiteitleiden.nlacs.org | 3-monoiodoclosantel and 5-monoiodoclosantel. universiteitleiden.nl |

Hydrolysis of the amide bond is another significant metabolic transformation for benzamide derivatives. This reaction is typically catalyzed by amidase enzymes present in various tissues, including the liver, leading to the formation of a carboxylic acid and an amine.

For this compound, hydrolysis would cleave the amide bond to yield 4-hydroxy-3,5-diiodobenzoic acid. This is supported by the metabolic pathway of ioxynil, where the nitrile group is first hydrated to an amide (forming this compound) and subsequently hydrolyzed to 3,5-diiodo-4-hydroxybenzoic acid. google.com This transformation has been observed in unsterilized soil, indicating microbial amidase activity. google.com In the presence of water, the related compound 4-Hydroxy-3,5-diiodobenzoyl chloride readily hydrolyzes to form 4-hydroxy-3,5-diiodobenzoic acid. researchgate.net

Table 2: Hydrolytic Transformation of Related Halogenated Compounds

| Parent Compound/Precursor | Transformation | Hydrolytic Product |

|---|---|---|

| Ioxynil | Microbial hydrolysis of the intermediate this compound. google.com | 3,5-diiodo-4-hydroxybenzoic acid. google.com |

In Vitro Metabolic Stability Assays in Cellular and Subcellular Systems

In vitro metabolic stability assays are crucial for predicting the metabolic fate of a compound in the body. These assays typically utilize cellular systems like hepatocytes or subcellular fractions such as liver microsomes, which contain the primary drug-metabolizing enzymes. researchgate.netsrce.hr

While specific in vitro metabolic stability data for this compound is not extensively documented in publicly available literature, the stability of halogenated benzamides is generally evaluated using these standard systems. researchgate.net The primary enzymes involved in the metabolism of such compounds are the cytochrome P450 (CYP) family of enzymes, which are abundant in liver microsomes and are responsible for oxidative metabolism. mdpi.comnih.gov

The general procedure for an in vitro metabolic stability assay involves incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr The results are often expressed as the half-life (t½) of the compound or its intrinsic clearance (CLint), which describes the maximal metabolic capacity of the liver towards the compound. srce.hr For halogenated compounds, the stability can be influenced by the nature and position of the halogen atoms, with iodinated compounds being susceptible to dehalogenation reactions as a metabolic pathway. nih.gov

Table 3: Common In Vitro Systems for Metabolic Stability Assessment

| In Vitro System | Key Features | Relevant Enzymes |

|---|---|---|

| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum. srce.hr | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs). researchgate.nettechnologynetworks.com |

Characterization and Identification of Metabolites

The characterization and identification of metabolites are essential for a complete understanding of a compound's disposition. Based on the identified transformation pathways, the primary metabolites of this compound in preclinical models are expected to be products of deiodination and hydrolysis.

From the deiodination pathway, two potential mono-iodinated metabolites could be formed: 4-hydroxy-3-iodobenzamide and 4-hydroxy-5-iodobenzamide . The hydrolysis of the parent compound would result in 4-hydroxy-3,5-diiodobenzoic acid . google.comresearchgate.net Furthermore, a combination of these pathways could potentially lead to the formation of mono-iodinated hydroxybenzoic acids. The metabolism of the related compound closantel also suggests that sulfate (B86663) or glucuronide conjugates are not major metabolites. universiteitleiden.nl

Table 4: Predicted Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite | Chemical Name |

|---|---|---|

| Deiodination | Metabolite 1 | 4-hydroxy-3-iodobenzamide |

| Metabolite 2 | 4-hydroxy-5-iodobenzamide |

Advanced Analytical Techniques for 4 Hydroxy 3,5 Diiodobenzamide Research

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the pharmaceutical sciences for separating and quantifying the components of a mixture. For "4-Hydroxy-3,5-diiodobenzamide", these methods are essential for determining its purity and confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is typically suitable for such aromatic compounds. In this method, the compound is dissolved in an appropriate solvent and injected into the HPLC system. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

The identity of "this compound" can be confirmed by comparing the retention time of the main peak in the sample chromatogram with that of a certified reference standard. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal to no secondary peaks.

Below is a proposed set of HPLC conditions for the analysis of "this compound", based on methods developed for structurally related iodinated benzamides.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 70% A / 30% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Standard Concentration | 0.1 mg/mL in Acetonitrile/Water (1:1) |

Spectrometric Methods for Trace Analysis and Impurity Profiling

Spectrometric methods, particularly when coupled with chromatographic separation, offer high sensitivity and specificity for the detection and identification of trace-level impurities and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds. thermofisher.com For a compound with low volatility like "this compound", a derivatization step is often necessary to increase its thermal stability and volatility for GC analysis. Silylation, for instance, can be employed to convert the hydroxyl and amide groups into their more volatile trimethylsilyl (TMS) derivatives.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint" that can be compared against spectral libraries for positive identification of byproducts from the synthesis or degradation of "this compound". Impurity profiling is a critical step in pharmaceutical manufacturing, with regulatory bodies like the ICH and FDA providing strict guidelines. thermofisher.com

A plausible GC-MS methodology for the analysis of derivatized "this compound" is outlined in the following table.

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 amu |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

Thermophysical Characterization for Polymorphism and Stability Studies

The physical properties of a solid-state compound can significantly influence its stability, solubility, and bioavailability. Thermophysical characterization provides insights into these properties.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is a valuable tool for investigating the melting behavior, polymorphism (the ability of a solid material to exist in multiple crystalline forms), and stability of pharmaceutical compounds. nih.govnih.gov

In a typical DSC experiment for "this compound", a small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting thermogram plots heat flow against temperature. A sharp endothermic peak is indicative of the melting of a crystalline solid. The temperature at the peak maximum is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔH). The purity of the compound can often be inferred from the shape and sharpness of the melting peak. Impurities tend to broaden the melting peak and lower the melting point.

DSC can also be used to detect different polymorphic forms, which would exhibit distinct melting points and enthalpies of fusion. Stability studies can be conducted by analyzing the DSC thermogram of a sample before and after exposure to stress conditions such as heat, light, or humidity. A change in the melting point or the appearance of new thermal events could indicate degradation or a polymorphic transformation.

The table below presents typical parameters for a DSC analysis of "4--Hydroxy-3,5-diiodobenzamide".

| Parameter | Condition |

| Sample Pan | Aluminum, hermetically sealed |

| Sample Weight | 2-5 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 350 °C |

| Purge Gas | Nitrogen at 50 mL/min |

| Reference | Empty, hermetically sealed aluminum pan |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-3,5-diiodobenzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves iodination of precursor benzamide derivatives under controlled conditions. For example, diiodination can be achieved using iodine monochloride (ICl) in acetic acid at 60–80°C, followed by purification via recrystallization from ethanol-water mixtures. Optimization includes adjusting stoichiometric ratios (e.g., 2:1 iodine to substrate), reaction time (8–12 hours), and temperature to minimize side products. Post-synthetic characterization via melting point analysis (e.g., observed m.p. 141–143°C in analogous triazole compounds ) and HPLC purity checks (>98%) are critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO- resolve aromatic proton environments and confirm substitution patterns.

- IR : Stretching frequencies for amide C=O (~1650 cm) and phenolic O–H (~3200 cm) validate functional groups.

- X-ray Crystallography : Single-crystal diffraction (e.g., CCDC references like 2032776 ) provides precise bond angles and intermolecular interactions, critical for structural validation.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., theoretical 376.4 g/mol ) and isotopic patterns from iodine.

Q. What are the primary research applications of this compound in pharmacological studies?

- Methodological Answer : The compound serves as:

- A thyroid hormone analog scaffold due to structural similarity to levothyroxine’s diiodophenoxy core .

- A enzyme inhibitor in studies targeting iodotyrosine deiodinases, with IC assays performed using UV-Vis kinetics .

- A radiolabeling precursor (e.g., I) for tracking metabolic pathways, requiring rigorous purity validation via radio-HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions. To resolve:

- Standardize Protocols : Use consistent buffer systems (e.g., PBS pH 7.4) and control groups (e.g., known inhibitors like PTU for thyroid enzymes ).

- Validate Purity : Re-test compounds with HPLC-MS to rule out degradation products .

- Meta-Analysis : Compare data across studies using tools like Comptox Dashboard (EPA) to identify confounding factors (e.g., solvent effects) .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites .

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., thyroid peroxidase) using AutoDock Vina, focusing on halogen-bonding interactions .

- QSPR Models : Correlate substituent effects (e.g., iodine’s electron-withdrawing nature) with reaction yields using multivariate regression .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition assays?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents like –OCH or –NO at the 2-position and compare IC values .

- Free-Wilson Analysis : Quantify contributions of specific functional groups to bioactivity using linear regression models .

- Crystallography : Resolve enzyme-inhibitor complexes (e.g., PDB entries) to identify key hydrogen bonds or halogen interactions .

Safety and Handling

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid latex due to permeability concerns .

- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure; use HEPA filters for particulate control .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.